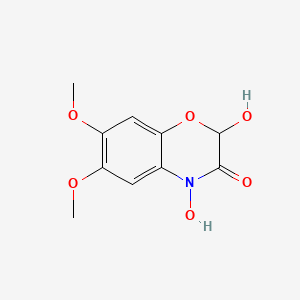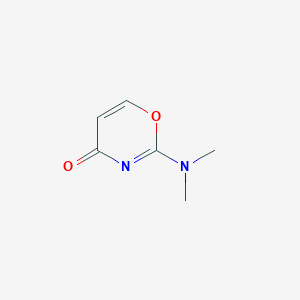
2-(Dimethylamino)-4H-1,3-oxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)-4H-1,3-oxazin-4-one is an organic compound that belongs to the class of oxazinones. This compound is characterized by the presence of a dimethylamino group attached to the oxazinone ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-4H-1,3-oxazin-4-one typically involves the reaction of dimethylamine with appropriate oxazinone precursors under controlled conditions. One common method involves the cyclization of N,N-dimethylaminoethylamine with carbonyl compounds in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired oxazinone ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under optimized conditions. Catalysts and solvents are often used to enhance the reaction efficiency and yield. The purification of the final product typically involves distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-4H-1,3-oxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-(Dimethylamino)-4H-1,3-oxazin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-4H-1,3-oxazin-4-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The pathways involved in its action are often studied using computational chemistry and experimental techniques.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethanol: Shares the dimethylamino group but differs in the overall structure.
4-Dimethylaminopyridine: Contains a dimethylamino group attached to a pyridine ring.
N,N-Dimethylformamide: A dimethylamino group attached to a formamide structure.
Uniqueness
2-(Dimethylamino)-4H-1,3-oxazin-4-one is unique due to its oxazinone ring structure, which imparts distinct chemical properties and reactivity compared to other dimethylamino-containing compounds
Properties
CAS No. |
71645-31-3 |
|---|---|
Molecular Formula |
C6H8N2O2 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
2-(dimethylamino)-1,3-oxazin-4-one |
InChI |
InChI=1S/C6H8N2O2/c1-8(2)6-7-5(9)3-4-10-6/h3-4H,1-2H3 |
InChI Key |
OFWNXQTUFOMTBC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=O)C=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[6-[(3-acetyl-3,5,12-trihydroxy-6,11-dioxo-10-phenylmethoxy-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B14465395.png)

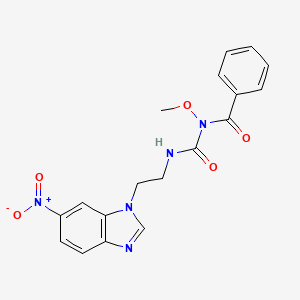
![Bicyclo[2.2.1]heptane-1-carbonyl azide](/img/structure/B14465424.png)
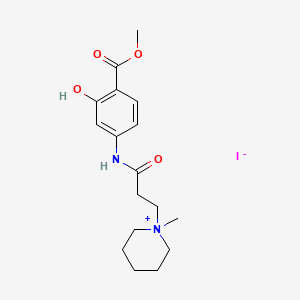
![1,1'-Disulfanediylbis[2,4-dimethoxy-5-(methylsulfanyl)benzene]](/img/structure/B14465443.png)
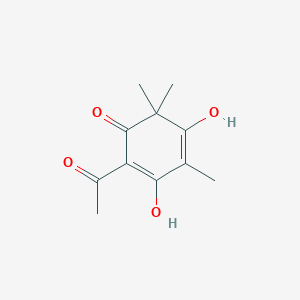


![8-[(E)-2-diethylaminoethyliminomethyl]-2-[8-[(E)-2-diethylaminoethyliminomethyl]-1,6,7-trihydroxy-5-isopropyl-3-methyl-2-naphthyl]-5-isopropyl-3-methyl-naphthalene-1,6,7-triol](/img/structure/B14465457.png)
![2-[(2-Amino-2-oxoethoxy)imino]-2-cyanoacetamide](/img/structure/B14465465.png)
